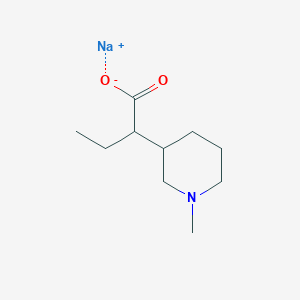
Sodium 2-(1-methylpiperidin-3-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(1-methylpiperidin-3-yl)butanoate is a chemical compound with the molecular formula C10H20NNaO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methylpiperidin-3-yl)butanoate typically involves the reaction of 1-methylpiperidine with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalysts: Acid or base catalysts to speed up the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Precise control of reactant ratios.
Reaction Monitoring: Real-time monitoring of reaction parameters.
Purification: Techniques like crystallization or distillation to purify the final product.
化学反応の分析
Types of Reactions
Sodium 2-(1-methylpiperidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sodium ion with other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ionic compounds with different cations.
科学的研究の応用
Sodium 2-(1-methylpiperidin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium 2-(1-methylpiperidin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.
Receptor Modulation: Altering the function of receptors on cell surfaces.
類似化合物との比較
Similar Compounds
Sodium 2-(1-methylpiperidin-4-yl)butanoate: A similar compound with a different position of the methyl group on the piperidine ring.
Sodium 2-(1-ethylpiperidin-3-yl)butanoate: A compound with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
Sodium 2-(1-methylpiperidin-3-yl)butanoate is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications.
特性
分子式 |
C10H18NNaO2 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
sodium;2-(1-methylpiperidin-3-yl)butanoate |
InChI |
InChI=1S/C10H19NO2.Na/c1-3-9(10(12)13)8-5-4-6-11(2)7-8;/h8-9H,3-7H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChIキー |
UHQDUKZWWYQSGZ-UHFFFAOYSA-M |
正規SMILES |
CCC(C1CCCN(C1)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


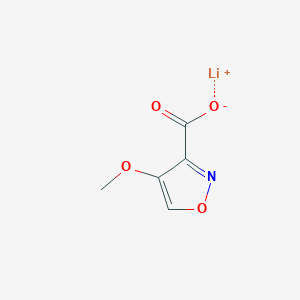
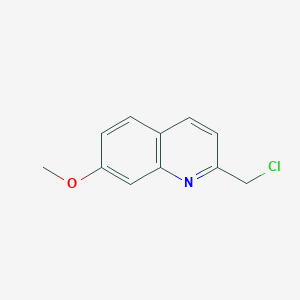

![Potassium [(1,1-dioxo-1lambda6-thian-4-yl)methyl]trifluoroboranuide](/img/structure/B13507035.png)


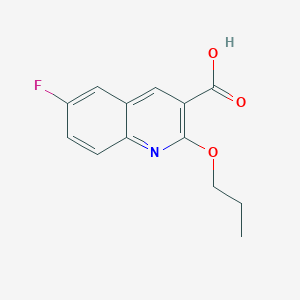
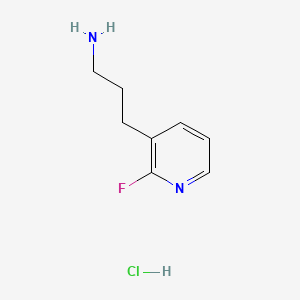
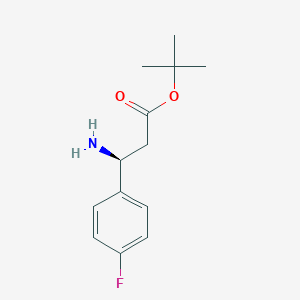
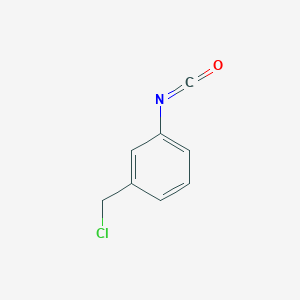
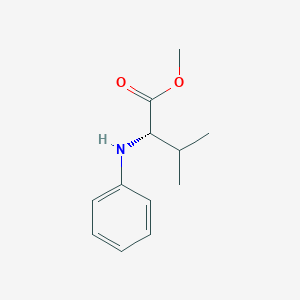
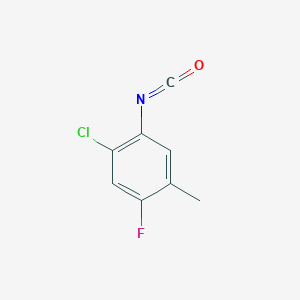
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)

